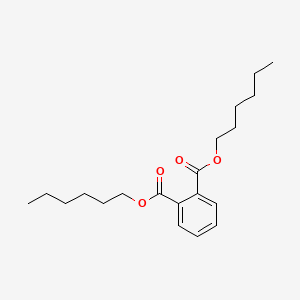

Dihexyl phthalate

Description

Properties

IUPAC Name |

dihexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXZNSGUUQJJTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025068 | |

| Record name | Dihexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C | |

| Record name | Dihexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, oily liuid | |

CAS No. |

84-75-3, 68515-50-4, 68610-82-2 | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, C6-12-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, dihexyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42MAH1QFG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-72 °F (NTP, 1992), -58 °C, -72 °F | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20203 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DI-N-HEXYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/232 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

A Comprehensive Technical Guide on Dihexyl Phthalate: Chemical Properties and Structure

This technical guide provides an in-depth overview of the chemical properties and structure of this compound (DHP). The information is compiled and presented to support research, development, and safety assessment activities. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Identity and Structure

This compound, also known as di-n-hexyl phthalate (DnHP), is the diester of phthalic acid and n-hexanol. Structurally, it consists of a benzene-1,2-dicarboxylate core with two linear hexyl ester side chains. This structure is fundamental to its physical properties and its primary application as a plasticizer.

IUPAC Name: dihexyl benzene-1,2-dicarboxylate[1]

SMILES: CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC[1]

InChI Key: KCXZNSGUUQJJTR-UHFFFAOYSA-N[1][2]

Molecular Structure Visualization

The logical relationship between the core components of this compound—phthalic anhydride and hexanol—is illustrated below.

Caption: Synthesis of this compound from its precursors.

Physicochemical Properties

This compound is typically a clear, colorless to yellow-brown, oily, and viscous liquid with a faint aromatic odor.[2][3][4] It is insoluble in water but soluble in organic solvents like chloroform and methanol.[2][5][6]

Summary of Quantitative Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 84-75-3 | [1][2][3][5][7] |

| EC Number | 201-559-5 | [1][3] |

| Molecular Formula | C₂₀H₃₀O₄ | [1][2][3][7] |

| Molecular Weight | 334.45 - 334.5 g/mol | [2][3][4][7] |

Table 2: Physical and Chemical Constants

| Property | Value | Conditions | Source |

| Melting Point | -58 °C (-72.4 °F) | [1][2][3][6][8] | |

| Boiling Point | 333 - 350 °C (631.4 - 662 °F) | [2][3][4][5][6] | |

| 185 - 187 °C | at 0.5 mmHg | [2][6] | |

| Density / Specific Gravity | 1.01 g/cm³ | at 20°C | [2][5][6] |

| 0.995 | at 20°C (68°F) | [4][8] | |

| Vapor Pressure | 1.4 x 10⁻⁵ mmHg | at 25°C | [1][9] |

| Vapor Density | 11.5 (Air = 1) | [4][8] | |

| Water Solubility | 0.05 - 0.24 mg/L | at 20-25°C | [1][2][3] |

| Refractive Index | 1.486 - 1.490 | at 20°C | [2][3][5] |

| Flash Point | 177 °C (350.6 °F) | [4][5] |

Experimental Protocols

Standardized methodologies are crucial for obtaining reliable physicochemical data. While the cited sources do not always detail the specific experimental protocols used, the determination of these properties typically follows internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or ASTM International.

General Methodology Workflow

The general workflow for characterizing a chemical substance like this compound is outlined below.

Caption: General workflow for experimental characterization.

Example Protocol: Synthesis

This compound is commercially produced through the esterification of phthalic anhydride with excess n-hexanol.[3]

-

Reactants : Phthalic anhydride and n-hexanol.

-

Catalyst : An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used.

-

Process :

-

The reactants and catalyst are combined in a reaction vessel.

-

The mixture is heated to drive the esterification reaction, which produces this compound and water as a byproduct.

-

The water is continuously removed to shift the equilibrium towards the product side.

-

After the reaction is complete, the excess alcohol is removed, and the crude product is purified, often through neutralization and distillation, to yield the final clear, oily liquid.

-

Biological Interactions and Signaling

This compound is classified as a priority pollutant and an endocrine disruptor.[10] Its biological effects are a significant area of research, particularly concerning reproductive toxicology.[1][10]

Endocrine Disruption Pathway

Phthalates, including DHP, are known to interfere with the endocrine system. They can exhibit anti-androgenic activity, meaning they can disrupt the normal function of male hormones like testosterone. This disruption can lead to adverse reproductive outcomes.[10] The mechanism often involves the downregulation of genes involved in steroidogenesis.

The diagram below illustrates a simplified, high-level overview of how an endocrine disruptor like DHP can interfere with hormonal signaling.

References

- 1. This compound | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DI-N-HEXYL PHTHALATE | 84-75-3 [chemicalbook.com]

- 3. DI-N-HEXYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. This compound 84-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. DI-N-HEXYL PHTHALATE CAS#: 84-75-3 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. DI-N-HEXYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Di-n-hexyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Di-n-hexyl phthalate (DnHP). Di-n-hexyl phthalate is an organic compound, specifically a phthalate ester, primarily used as a plasticizer in the polymer industry to enhance the flexibility and durability of materials like polyvinyl chloride (PVC).[1] Its synthesis involves the esterification of phthalic anhydride with n-hexanol.[1][2]

Synthesis Pathway

The synthesis of Di-n-hexyl phthalate from phthalic anhydride and n-hexanol is a two-stage process.[3] The first stage is a rapid, non-catalytic reaction that forms the monoester, which occurs readily as the phthalic anhydride dissolves in n-hexanol.[3] The second stage is a slower, equilibrium-driven reaction that requires a catalyst to proceed to the final diester product, with the removal of water.[3]

The overall chemical reaction is as follows:

C₈H₄O₃ + 2C₆H₁₄O → C₂₀H₃₀O₄ + H₂O[2]

Experimental Protocol: Synthesis and Purification

This section details the laboratory-scale synthesis and purification of Di-n-hexyl phthalate based on established methodologies.[4]

Materials and Reagents

-

Phthalic anhydride

-

n-Hexanol

-

Catalyst (e.g., MIL-101(Cr)-SO₃H, [Cr₃O(BDC-SO₃-H)₂.₄(BDC-SO₃NH₃Bu)₀.₆]n, or sulfuric acid)[1][4]

-

Sodium carbonate (Na₂CO₃), 20% aqueous solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Synthesis Procedure

-

Reaction Setup : In a round-bottom flask equipped with a condenser, combine 4 mmol of phthalic anhydride and 20 mmol of n-hexanol.[4]

-

Catalyst Addition : Add 60 mg of the chosen catalyst (e.g., MIL-101(Cr)-SO₃H) to the flask.[4]

-

Reaction : Heat the mixture to reflux and maintain this condition for 5 hours.[4]

-

Cooling and Catalyst Removal : After the reaction period, allow the mixture to cool to room temperature. Separate the catalyst from the reaction mixture by filtration.[4]

-

Quenching and Extraction : Add 100 mL of a 20% aqueous sodium carbonate solution to the filtrate to neutralize any unreacted acidic components. Transfer the mixture to a separatory funnel and extract the organic phase twice with 50 mL portions of dichloromethane.[4]

-

Drying : Combine the organic layers and dry them over anhydrous sodium sulfate to remove residual water.[4]

-

Solvent Removal : Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

Purification Protocol

-

Chromatography Preparation : Prepare a silica gel column using a slurry packing method with n-hexane.

-

Sample Loading : Dissolve the crude Di-n-hexyl phthalate product in a minimal amount of the eluent and load it onto the column.

-

Elution : Elute the column with a mixture of ethyl acetate and n-hexane in a 1:15 (v:v) ratio.[4]

-

Fraction Collection : Collect the fractions containing the purified Di-n-hexyl phthalate. The progress of the separation can be monitored by thin-layer chromatography (TLC).

-

Final Product : Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the final purified Di-n-hexyl phthalate. The yield is determined by the weight of the final product.[4]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of Di-n-hexyl phthalate as described in the protocol.

| Parameter | Value | Unit | Reference |

| Phthalic Anhydride | 4 | mmol | [4] |

| n-Hexanol | 20 | mmol | [4] |

| Reactant Molar Ratio (Anhydride:Alcohol) | 1:5 | - | [4] |

| Catalyst (MIL-101(Cr)-SO₃H) | 60 | mg | [4] |

| Reaction Time | 5 | hours | [4] |

| Reaction Condition | Reflux | - | [4] |

| Sodium Carbonate Wash | 100 | mL (20% aq. sol.) | [4] |

| Dichloromethane Extraction | 2 x 50 | mL | [4] |

| Column Chromatography Eluent Ratio (EtOAc:n-Hexane) | 1:15 | v:v | [4] |

| Reported Yield | 72.5 | % | [4] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of Di-n-hexyl phthalate.

References

Dihexyl Phthalate (CAS 84-75-3): A Comprehensive Physicochemical and Toxicological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Dihexyl Phthalate (CAS 84-75-3), alongside a review of established experimental protocols for their determination. Furthermore, it delves into the toxicological pathways associated with phthalates, offering a visual representation of a key signaling pathway implicated in their endocrine-disrupting effects.

Physicochemical Data of this compound

The following tables summarize the key physicochemical properties of this compound, a synthetic chemical commonly used as a plasticizer.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₄ |

| Molecular Weight | 334.45 g/mol |

| Appearance | Colorless to light yellow, oily liquid |

| Odor | Faint, characteristic odor |

| CAS Number | 84-75-3 |

| Melting Point | -58 °C |

| Boiling Point | 210 °C at 5 mmHg |

| Density | 1.011 g/cm³ at 20 °C |

| Vapor Pressure | 1.4 x 10⁻⁵ mmHg at 25 °C |

| Water Solubility | 0.05 mg/L at 25 °C |

| log Kow (Octanol-Water Partition Coefficient) | 6.3 |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound, based on internationally recognized OECD guidelines.

Boiling Point Determination (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.

Principle: This method involves heating the liquid and observing the temperature at which boiling occurs. Several apparatus can be used, including an ebulliometer, a dynamic method apparatus, or a simple distillation setup.

Apparatus:

-

Heating bath (e.g., oil bath or heating mantle)

-

Boiling flask or test tube

-

Thermometer with appropriate range and accuracy

-

Capillary tube (sealed at one end)

-

Condenser (for distillation method)

Procedure (Siwoloboff Method):

-

A small amount of the this compound sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a controlled manner in a heating bath.

-

As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the sample equals the external pressure, and a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature at which this occurs is recorded as the boiling point.

-

The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.

Melting Point Determination (OECD Guideline 102)[1][2][3]

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, this protocol would be applicable to its freezing point.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary tube melting point apparatus

-

Thermometer

-

Sample holder (capillary tubes)

Procedure:

-

A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.

Water Solubility Determination (OECD Guideline 105)[4][5]

Water solubility is a critical parameter for assessing the environmental fate and transport of a chemical.

Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given this compound's low water solubility, the column elution method is more appropriate.

Apparatus:

-

A column with a temperature-controlled jacket

-

A metering pump

-

A collection vessel for the eluate

-

An analytical instrument to determine the concentration of the substance in the eluate (e.g., HPLC, GC-MS)

Procedure (Column Elution Method):

-

A support material (e.g., glass beads or silica gel) is coated with an excess of this compound.

-

The coated support material is packed into a column.

-

Water is pumped through the column at a slow, constant flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a suitable analytical method.

-

A plateau in the concentration of the eluate indicates that saturation has been reached. The mean of the concentrations in the plateau region is taken as the water solubility.

Vapor Pressure Determination (OECD Guideline 104)[6][7][8][9][10]

Vapor pressure is a measure of a substance's volatility and is important for assessing its potential for atmospheric transport.

Principle: This guideline provides several methods for determining vapor pressure, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.

Apparatus (Static Method):

-

A sample container connected to a pressure measuring device (manometer).

-

A thermostat to control the temperature of the sample.

-

A vacuum pump to degas the sample.

Procedure (Static Method):

-

A sample of this compound is placed in the sample container.

-

The sample is degassed by repeatedly freezing, evacuating, and thawing to remove dissolved gases.

-

The sample is brought to the desired temperature in the thermostat.

-

The pressure of the vapor in equilibrium with the liquid is measured using the manometer.

-

Measurements are repeated at several temperatures to establish the vapor pressure curve.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)[11][12][13][14][15]

The octanol-water partition coefficient is a key parameter in environmental science and toxicology, indicating a chemical's potential for bioaccumulation.

Principle: This method utilizes high-performance liquid chromatography (HPLC) to estimate the log Kow. A substance is passed through an HPLC column with a non-polar stationary phase. The retention time of the substance is correlated with its hydrophobicity and, consequently, its log Kow.

Apparatus:

-

High-performance liquid chromatograph (HPLC) with a pump, injector, and a suitable detector (e.g., UV-Vis).

-

A reversed-phase HPLC column (e.g., C18).

-

A data acquisition system.

Procedure:

-

A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.

-

A solution of this compound is prepared in the mobile phase and injected into the HPLC.

-

The retention time of this compound is measured.

-

The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Toxicological Signaling Pathway

Phthalates, including this compound, are recognized as endocrine-disrupting chemicals. One of the key mechanisms of their toxicity involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and adipogenesis. The following diagram illustrates the logical workflow of an experimental approach to investigate the effect of this compound on PPARγ activation.

The In Vivo Odyssey of Dihexyl Phthalate: A Technical Guide to its Toxicokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo toxicokinetics and metabolism of dihexyl phthalate (DHP), with a specific focus on di-n-hexyl phthalate (DnHP). It is important to note that while the broader class of phthalates has been extensively studied, specific in vivo data for DnHP are notably limited. This document synthesizes the available information, drawing parallels with more thoroughly investigated phthalates like di(2-ethylhexyl) phthalate (DEHP) where appropriate, to present a cohesive understanding for the scientific community. All quantitative data are presented in structured tables, and experimental protocols are detailed to facilitate reproducibility and further research.

Toxicokinetics of Di-n-hexyl Phthalate (DnHP)

The toxicokinetics of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are fundamental to understanding its potential biological effects. For DnHP, the complete in vivo toxicokinetic profile has not been fully elucidated. However, existing studies and knowledge of similar phthalates provide valuable insights.

Absorption

Limited data are available regarding the oral and inhalation absorption of DnHP. It is generally anticipated that, like other phthalates, DnHP is likely rapidly hydrolyzed to its monoester, mono-n-hexyl phthalate (MNHP), in the gastrointestinal tract and then absorbed.

Dermal absorption has been investigated in rats. In one study, approximately 18% of a radiolabeled dose of DnHP applied to the skin was excreted in the urine over a seven-day period, indicating that dermal penetration and systemic absorption occur[1][2].

Distribution

Following absorption, DnHP is expected to be distributed throughout the body. However, studies suggest that there is no significant systemic accumulation of DnHP in tissues[1][3]. In a dermal absorption study, no specific tissue was found to contain more than 0.6% of the applied dose[2].

Metabolism

The metabolism of DnHP is presumed to follow the general pathway for phthalate esters. This involves a two-step process:

-

Hydrolysis: The diester, DnHP, is first hydrolyzed by non-specific esterases, primarily in the gut and liver, to its monoester, mono-n-hexyl phthalate (MNHP), and n-hexanol.

-

Oxidation: The monoester, MNHP, can then undergo further metabolism through oxidation of the hexyl side chain. While the specific oxidative metabolites of MNHP have not been definitively identified in vivo, it is plausible that they would include hydroxylated and carboxylated derivatives, similar to the metabolic fate of other phthalates.

The liver is considered a primary target organ for the effects of high doses of DnHP[1][3].

Excretion

The primary route of excretion for absorbed DnHP and its metabolites is expected to be via the urine[1][3]. In a dermal absorption study in rats, urine was the major route of excretion for the absorbed radiolabeled compound[2].

Quantitative Toxicokinetic Data

The available quantitative data on the in vivo toxicokinetics of DnHP are sparse. The following table summarizes the key reported finding.

| Parameter | Species | Route of Administration | Dose | Value | Reference |

| Urinary Excretion | Rat (F344) | Dermal | Not Specified | ~18% of applied 14C dose excreted in urine within 7 days | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.

Dermal Absorption Study in Rats

-

Objective: To determine the extent of dermal absorption of DnHP.

-

Animal Model: Male F344 rats.

-

Test Substance: 14C-labeled Di-n-hexyl phthalate.

-

Procedure:

-

The hair on a designated area of the rats' skin was clipped.

-

The 14C-labeled DnHP was applied to the clipped skin.

-

Animals were housed individually in metabolism cages to allow for the separate collection of urine and feces.

-

Urine and feces were collected every 24 hours for a period of 7 days.

-

The amount of radioactivity (14C) in the collected urine and feces was quantified to determine the extent of excretion of the absorbed dose.

-

-

Reference: [2]

Dietary Toxicity Study in Rats

-

Objective: To investigate the effects of repeated dietary exposure to DnHP on the liver.

-

Animal Model: Rats.

-

Test Substance: Di-n-hexyl phthalate (DnHP).

-

Procedure:

-

Groups of rats were fed diets containing 20,000 ppm of DnHP.

-

Subgroups of animals were euthanized at 3, 10, and 21 days of the study.

-

Livers were collected and examined using histological, cytological, and biochemical methods to assess for any treatment-related changes.

-

-

Reference:

Visualizations: Pathways and Workflows

Putative Metabolic Pathway of Di-n-hexyl Phthalate (DnHP)

The following diagram illustrates the predicted metabolic pathway of DnHP, based on the known metabolism of other phthalate esters.

Caption: Putative metabolic pathway of Di-n-hexyl Phthalate (DnHP).

Experimental Workflow for a Dermal Absorption Study

This diagram outlines the key steps in a typical in vivo dermal absorption study.

Caption: Workflow for an in vivo dermal absorption study.

Conclusion and Future Directions

The in vivo toxicokinetics and metabolism of this compound, particularly di-n-hexyl phthalate, remain an area with significant data gaps. While it is reasonable to extrapolate its metabolic fate from more extensively studied phthalates, dedicated in vivo studies are necessary to definitively identify its metabolites and quantify its ADME parameters. Future research should focus on conducting oral and inhalation toxicokinetic studies to provide a more complete picture of its behavior in biological systems. Such data are essential for accurate risk assessment and for providing a more robust understanding of its potential effects on human health. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the critical need for further investigation into the in vivo disposition of this widely used compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Long-term exposure to di(2-ethylhexyl) phthalate, diisononyl phthalate, and a mixture of phthalates alters estrous cyclicity and/or impairs gestational index and birth rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The oral bioavailability of di-2-ethylhexyl phthalate (DEHP), di-isononyl phthalate (DiNP) and di-(isononyl)-cyclohexane-1,2-dicarboxylate (DINCH®) in house dust - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Dihexyl Phthalate in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Dihexyl phthalate (DHP) in the soil matrix. DHP, a member of the phthalate ester family, is utilized as a plasticizer to enhance the flexibility and durability of various polymer products. Its potential for environmental release and subsequent persistence in soil ecosystems necessitates a thorough understanding of its behavior. This document synthesizes available scientific data on the physicochemical properties, degradation, sorption, and mobility of DHP in soil, offering detailed experimental protocols and visual representations of key processes to support research and risk assessment efforts.

Physicochemical Properties of this compound

The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These characteristics influence its partitioning between soil, water, and air, as well as its susceptibility to degradation and transport mechanisms. A summary of key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₃₀O₄ | [1] |

| Molecular Weight | 334.4 g/mol | [1] |

| Appearance | Yellow-brown oily viscous liquid | [1] |

| Melting Point | -58 °C | [2] |

| Boiling Point | 340-350 °C | [2] |

| Water Solubility | 0.05 mg/L | [3] |

| Vapor Pressure | 1.4 x 10⁻⁵ mm Hg | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.9 | [3] |

Note: The high Log Kₒw value indicates a strong tendency for this compound to partition into organic matter, suggesting significant sorption to soil organic carbon and low mobility in aqueous phases. Its low vapor pressure suggests that volatilization from soil surfaces is not a primary transport pathway.

Environmental Fate and Transport Processes

The persistence and movement of this compound in soil are controlled by a combination of transport and transformation processes. These include sorption to soil particles, biotic and abiotic degradation, and leaching through the soil profile.

Sorption in Soil

Sorption, the process of a chemical binding to soil particles, is a critical factor in determining the mobility and bioavailability of this compound. Due to its hydrophobic nature, DHP is expected to strongly adsorb to soil organic matter.[4] The primary metric used to quantify this is the soil organic carbon-water partitioning coefficient (Koc).

| Parameter | Value | Soil/Sediment Type | Organic Carbon (%) | Reference |

| Koc (L/kg) | 5.26 x 10⁴ ± 4.54 x 10³ | Sediment | 0.15 - 1.88 | [5] |

A high Koc value, such as the one reported, indicates that this compound will be predominantly found in the sorbed state in soils with significant organic carbon content, thereby reducing its potential for leaching.[6]

Degradation in Soil

The breakdown of this compound in soil can occur through both biotic and abiotic pathways.

Biotic Degradation: Microbial degradation is considered the principal mechanism for the breakdown of phthalate esters in the environment.[7] Various bacteria and fungi possess the enzymatic machinery to hydrolyze the ester bonds of phthalates, initiating their degradation.[8] While specific studies on the half-life of DHP in soil are limited, data for the structurally similar Di(2-ethylhexyl) phthalate (DEHP) suggest that degradation rates can vary significantly depending on soil conditions and microbial populations. For DEHP, half-lives in soil can range from a few days to several months.[9][10] Inoculation with specific DEHP-degrading microorganisms has been shown to significantly accelerate its degradation, reducing the half-life by 32-48 days compared to uninoculated soil.[10]

Abiotic Degradation: Abiotic processes such as hydrolysis and photolysis are generally considered to be slow for phthalates under typical soil conditions.[11][12] The hydrolysis half-life of DEHP, for instance, can be on the order of decades in the absence of microbial activity.[13] Photolysis is generally limited to the soil surface where direct sunlight is available.

Transport in Soil

Leaching: The potential for this compound to move downward through the soil profile and reach groundwater is primarily controlled by its sorption characteristics. The high Koc value of DHP suggests that leaching is likely to be limited in soils with moderate to high organic matter content. However, in sandy soils with low organic carbon, the mobility of DHP may be higher.[4]

Runoff: Transport via surface runoff can occur if DHP is sorbed to soil particles that are eroded during rainfall events.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of chemicals. The following sections outline the key experimental protocols for assessing the degradation and sorption of this compound in soil, based on internationally recognized guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][14][15]

Objective: To determine the half-life (DT₅₀) of this compound in soil and identify major transformation products.

Methodology:

-

Soil Selection: Use a minimum of one soil type for pathway elucidation and at least three different soil types for rate determination, with varying pH, organic carbon content, and texture.[16]

-

Test Substance Application: Apply ¹⁴C-labeled this compound to fresh soil samples at a concentration relevant to expected environmental concentrations.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic conditions, flood the soil and purge with an inert gas.

-

Sampling and Analysis: At appropriate time intervals, collect soil samples and extract the residues using a suitable solvent (e.g., acetonitrile, acetone/hexane). Analyze the extracts for the parent DHP and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of this compound over time to calculate the degradation rate and the DT₅₀ value. Identify and quantify major transformation products.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)

This guideline describes a method to determine the adsorption and desorption of a chemical on different soils, providing the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).[9][17][18]

Objective: To quantify the sorption of this compound to various soil types.

Methodology:

-

Soil and Solution Preparation: Use at least five different soil types with varying properties. Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution.

-

Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio and equilibration time.

-

Adsorption Phase (Tier 2): Add a known volume of the DHP solution to a known mass of soil in a centrifuge tube. Agitate the suspension for the predetermined equilibration time.

-

Separation and Analysis: Centrifuge the suspension to separate the soil and aqueous phases. Analyze the concentration of DHP remaining in the aqueous phase using a suitable analytical method (e.g., GC-MS).

-

Calculation: Calculate the amount of DHP sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution. Determine the Kd and Koc values.

-

Desorption Phase (optional): After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and re-equilibrate to determine the extent of desorption.

Microbial Degradation Pathway

The microbial degradation of phthalates generally proceeds through a series of enzymatic reactions. While a specific pathway for this compound is not extensively documented, the pathway for the closely related DEHP can be used as a model. The initial step involves the hydrolysis of the ester bonds by esterases or lipases, leading to the formation of monohexyl phthalate (MHP) and subsequently phthalic acid. Phthalic acid is then further metabolized through various intermediates before entering the central metabolic pathways of the microorganisms.

Analytical Methodology: GC-MS for this compound in Soil

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of phthalates in environmental matrices.

Sample Preparation:

-

Extraction: Soil samples are typically extracted using an organic solvent or a mixture of solvents. Common methods include Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) with solvents like hexane, acetone, or dichloromethane.[19][20] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for phthalate extraction from soil.[19]

-

Cleanup: The extract may require a cleanup step to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica gel or Florisil.

GC-MS Analysis:

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS.

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Program: A temperature gradient is employed to separate the analytes, for example, starting at a lower temperature and ramping up to around 300 °C.

-

Mass Spectrometer: An Agilent 5975C GC/MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Quantification: Quantification is performed using an internal standard method with a deuterated phthalate analog to correct for matrix effects and variations in extraction efficiency.

Conclusion

The environmental fate and transport of this compound in soil are complex processes influenced by its physicochemical properties and various environmental factors. Its high hydrophobicity leads to strong sorption to soil organic matter, which in turn limits its mobility and leaching potential. While microbial degradation is the primary pathway for its removal from the soil environment, the rate of this process can be highly variable. Abiotic degradation processes are generally slow.

This guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of this compound. The outlined experimental protocols, based on OECD guidelines, offer a standardized approach for generating robust data on its degradation and sorption behavior. Further research is warranted to generate more specific quantitative data on the degradation kinetics and sorption coefficients of DHP in a wider range of soil types to refine environmental fate models and risk assessments.

References

- 1. researchgate.net [researchgate.net]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. iwaponline.com [iwaponline.com]

- 4. fses.oregonstate.edu [fses.oregonstate.edu]

- 5. Sediment sorption coefficient measurements for four phthalate esters: Experimental results and model theory [hero.epa.gov]

- 6. log KOC - ECETOC [ecetoc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Chemical leaching from polyethylene mulching films to soil in strawberry farming [frontiersin.org]

- 12. agilent.com [agilent.com]

- 13. iwaponline.com [iwaponline.com]

- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. smithers.com [smithers.com]

- 17. oecd.org [oecd.org]

- 18. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. epa.gov [epa.gov]

Dihexyl Phthalate Degradation: A Technical Guide to Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways and associated metabolites of dihexyl phthalate. Synthesizing current scientific literature, this document details the microbial breakdown of this long-chain phthalate under both aerobic and anaerobic conditions, identifies key enzymatic players, and presents detailed analytical methodologies for monitoring its degradation. While much of the existing research focuses on the closely related di(2-ethylhexyl) phthalate (DEHP), this guide extrapolates and specifies findings relevant to this compound where possible, providing a foundational resource for researchers in environmental science and drug development.

Introduction to this compound and its Environmental Significance

This compound, a member of the phthalic acid ester (PAE) family, is utilized as a plasticizer to enhance the flexibility and durability of polymers. Its widespread use has led to its emergence as an environmental contaminant. Due to its chemical structure, this compound is not covalently bound to the polymer matrix, allowing it to leach into the environment, contaminating soil, water, and sediment. The persistence and potential endocrine-disrupting properties of long-chain phthalates like this compound necessitate a thorough understanding of their environmental fate and degradation mechanisms.

Microbial Degradation of this compound

The primary mechanism for the removal of this compound from the environment is microbial degradation. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize phthalates as a source of carbon and energy. The degradation process can occur under both aerobic and anaerobic conditions, following distinct metabolic pathways.

Aerobic Degradation Pathway

Under aerobic conditions, the degradation of this compound is initiated by the enzymatic hydrolysis of the ester bonds. This process is typically carried out in a stepwise manner.

Step 1: Hydrolysis to Monohexyl Phthalate

The initial step involves the cleavage of one of the ester linkages by an esterase or lipase, resulting in the formation of monohexyl phthalate and hexanol.

Step 2: Hydrolysis to Phthalic Acid

Monohexyl phthalate is then further hydrolyzed by another esterase to yield phthalic acid and another molecule of hexanol.

Step 3: Aromatic Ring Cleavage

Phthalic acid, the central intermediate, undergoes dearomatization by a dioxygenase enzyme. This is a critical step that opens up the benzene ring for further metabolism. The pathway can proceed via two main routes, involving either 3,4-dioxygenase or 4,5-dioxygenase, leading to the formation of protocatechuic acid.

Step 4: Central Metabolism

Protocatechuic acid is then funneled into the tricarboxylic acid (TCA) cycle, where it is completely mineralized to carbon dioxide and water.

The hexanol released during hydrolysis is typically oxidized to hexanoic acid and subsequently enters the beta-oxidation pathway.

Anaerobic Degradation Pathway

In the absence of oxygen, the degradation of this compound proceeds through a different set of biochemical reactions. While less commonly studied than aerobic degradation, anaerobic pathways are crucial in environments such as sediments and wastewater sludge.

The initial hydrolysis steps to monohexyl phthalate and then to phthalic acid are similar to the aerobic pathway. However, the subsequent breakdown of phthalic acid occurs via a reductive pathway. Phthalic acid is first converted to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. Benzoyl-CoA is a key intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through various reductive pathways before entering central metabolism. Studies on river sediment have indicated an average anaerobic biodegradation half-life of 24.1 days for this compound[1].

Key Metabolites of this compound Degradation

The degradation of this compound produces a series of intermediate metabolites. The identification and quantification of these metabolites are essential for elucidating the degradation pathway and assessing the completeness of the process.

Primary Metabolites:

-

Monohexyl phthalate (MHP): The initial product of hydrolysis.

-

Phthalic acid (PA): The central aromatic intermediate.

-

Hexanol: Released from the hydrolysis of the ester bonds.

Secondary Metabolites:

-

Protocatechuic acid: A key intermediate formed from the dearomatization of phthalic acid in aerobic pathways.

-

Hexanoic acid: Formed from the oxidation of hexanol.

The following table summarizes the key metabolites and their roles in the degradation process.

| Metabolite | Chemical Formula | Role in Degradation Pathway |

| This compound | C20H30O4 | Parent Compound |

| Monohexyl Phthalate | C14H18O4 | Primary Hydrolysis Product |

| Phthalic Acid | C8H6O4 | Central Aromatic Intermediate |

| Hexanol | C6H14O | Byproduct of Hydrolysis |

| Protocatechuic Acid | C7H6O4 | Intermediate of Aromatic Ring Cleavage (Aerobic) |

| Benzoyl-CoA | C11H10O3S-CoA | Key Intermediate in Anaerobic Degradation |

Enzymology of this compound Degradation

The biodegradation of this compound is mediated by a consortium of enzymes produced by various microorganisms.

-

Esterases/Lipases: These enzymes are responsible for the initial hydrolysis of the ester bonds of this compound and monohexyl phthalate. They exhibit broad substrate specificity and are crucial for initiating the degradation cascade.

-

Phthalate Dioxygenases: These are key enzymes in the aerobic degradation pathway that catalyze the dihydroxylation and subsequent cleavage of the phthalic acid ring. There are two main types: 3,4-dioxygenases and 4,5-dioxygenases.

-

Phthaloyl-CoA Synthetase and Decarboxylase: In the anaerobic pathway, these enzymes are responsible for the conversion of phthalic acid to benzoyl-CoA.

Microbial Strains Involved in Degradation

A variety of bacterial and fungal genera have been identified as being capable of degrading phthalates, including long-chain phthalates similar to this compound. While specific studies on this compound are limited, it is likely that strains from the following genera are involved in its degradation:

-

Bacteria: Pseudomonas, Rhodococcus, Bacillus, Gordonia, Arthrobacter, and Mycobacterium.

-

Fungi: Aspergillus, Fusarium, and Penicillium. Fungi, such as Fusarium oxysporum, have been shown to degrade various phthalates including dipentyl- and di-hexyl-phthalate[2].

Quantitative Data on this compound Degradation

Quantitative data on the degradation of this compound is crucial for assessing the efficiency of bioremediation processes. The following table summarizes available data from the literature. It is important to note that much of the detailed quantitative data comes from studies on the closely related DEHP, which serves as a proxy for long-chain phthalate degradation.

| Microorganism/System | Initial Concentration | Degradation Rate/Half-life | Conditions | Reference |

| River Sediment | Not specified | Average anaerobic half-life of 24.1 days | Anaerobic | [1] |

| Rhodococcus pyridinovorans DNHP-S2 | 500 mg/L (DEHP) | 99.75% degradation in 72h | 35°C, Aerobic | [3] |

| Rhodococcus pyridinovorans DNHP-S2 | 500 mg/L (DEHP) | 52.47% degradation in 72h | 10°C, Aerobic | [3] |

| Enterobacter spp. YC-IL1 | 100 mg/L (DEHP) | 100% degradation in 7 days | 30°C, pH 7.0, Aerobic | [4] |

| River Sediment | Not specified | Anaerobic degradation rate constant of 0.027 per day (DEHP) | 30°C, pH 7.0, Anaerobic | [1] |

Experimental Protocols

Accurate monitoring of this compound and its metabolites requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Sample Preparation and Extraction

Solid Samples (Soil, Sediment):

-

Homogenize the sample to ensure uniformity.

-

Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone and hexane.

-

Concentrate the extract using a rotary evaporator.

-

The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

Liquid Samples (Water, Culture Media):

-

Perform a liquid-liquid extraction using a non-polar solvent like n-hexane or dichloromethane.

-

Separate the organic layer and concentrate it.

-

Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analytes from the aqueous phase.

GC-MS Analysis Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound and its metabolites.

-

Gas Chromatograph (GC) Conditions:

-